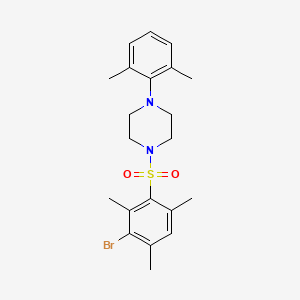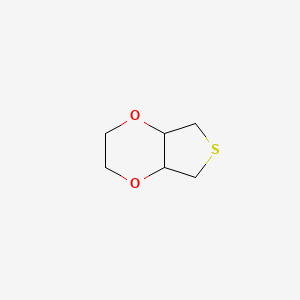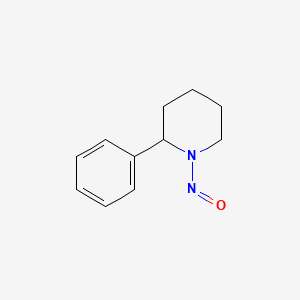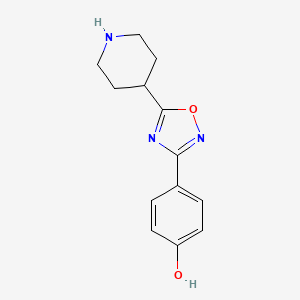![molecular formula C17H18O3 B12115135 4-[(2,3,6-trimethylphenoxy)methyl]benzoic Acid CAS No. 149288-36-8](/img/structure/B12115135.png)
4-[(2,3,6-trimethylphenoxy)methyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a trimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- typically involves multiple steps. One common method starts with the acylation of sym-trimethyl benzene with chloroacetyl chloride in the presence of an acylating catalyst. This reaction is followed by a chloroform reaction with sodium hypochlorite, using a phase transfer catalyst to produce the desired benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- involves its interaction with specific molecular targets. It is metabolized in the liver, where it is conjugated with glycine to form hippuric acid, which is then excreted. This process helps in the detoxification of the compound and its derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler structure without the trimethylphenoxy group.
4-Methylbenzoic acid: Similar structure but with a methyl group instead of the trimethylphenoxy group.
Propiedades
Número CAS |
149288-36-8 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
4-[(2,3,6-trimethylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C17H18O3/c1-11-4-5-12(2)16(13(11)3)20-10-14-6-8-15(9-7-14)17(18)19/h4-9H,10H2,1-3H3,(H,18,19) |
Clave InChI |
PZFZPQNZGYHVKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)OCC2=CC=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)


![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)

![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)






![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
